

Spectroscopic Data of Carpacin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Carpacin*

Cat. No.: *B1231203*

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This technical guide provides a comprehensive overview of the spectroscopic data available for **Carpacin**, a naturally occurring phenylpropanoid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Carpacin**, along with the experimental protocols utilized for their acquisition.

Introduction to Carpacin

Carpacin, with the chemical formula $C_{11}H_{12}O_3$, is a phenylpropanoid first isolated from the Carpano tree (*Cinnamomum* sp.). Its structure has been identified as 5-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole. The presence of various functional groups and a stereocenter makes spectroscopic analysis crucial for its unambiguous identification and characterization.

Spectroscopic Data

The following sections present the available spectroscopic data for **Carpacin** in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the reported 1H NMR data for **Carpacin**. Experimental ^{13}C NMR data for **Carpacin** is not readily available in the reviewed literature.

Table 1: ¹H NMR Spectroscopic Data for **Carpacin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.85	singlet	-	1H	H-6 (aromatic)
6.63	multiplet	-	1H	Olefinic
6.44	singlet	-	1H	H-3 (aromatic)
6.10	quartet	6.5, 16	1H	Olefinic
5.83	singlet	-	2H	-OCH ₂ O-
3.72	singlet	-	3H	-OCH ₃
1.84	doublet	1.5	3H	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Carpacin** are summarized below.

Table 2: Infrared (IR) Spectroscopic Data for **Carpacin**

Wavenumber (cm ⁻¹)	Functional Group Assignment
1615, 1505, 870, 860, 765	1,2,4,5-tetrasubstituted benzene moiety
1505, 1485, 1042, 942	Aromatic methylenedioxy group
970	Trans olefinic hydrogens

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While the mass spectrum for (E)-**Carpacin** is referenced in databases such as the Adams' Essential Oil Components (GC-MS), detailed fragmentation data is not widely published. The molecular weight of **Carpacin** is 192.21 g/mol .

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **Carpacin** are not extensively documented. However, based on the available literature, a general workflow and standard procedures can be outlined.

Isolation of Carpacin

Carpacin was first isolated from the bark of an unidentified *Cinnamomum* species. The general procedure involved:

- Extraction of the dried bark with light petroleum.
- Concentration of the extract to yield a brown oil.
- Chromatographic separation of the oil on an alumina column, eluting with solvents of increasing polarity (light petroleum, benzene, ether, chloroform, and methanol).
- Re-chromatography of the combined light petroleum, benzene, and ether fractions to yield a yellow oil.
- Crystallization of the yellow oil from light petroleum at -15°C to afford colorless crystals of **Carpacin**.

NMR Spectroscopy

A general protocol for obtaining ^1H NMR spectra of a purified natural product like **Carpacin** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of pure **Carpacin** in a suitable deuterated solvent (e.g., chloroform- d , CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a sufficient number of scans to obtain a good signal-to-

noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm for ^1H NMR), and a relaxation delay of 1-5 seconds.

IR Spectroscopy

For obtaining the IR spectrum of a solid sample like **Carpacin**, the KBr pellet method is commonly used:

- **Sample Preparation:** Mix a small amount of finely ground **Carpacin** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
- **Pellet Formation:** Press the mixture in a hydraulic press to form a thin, transparent pellet.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded first for background correction.

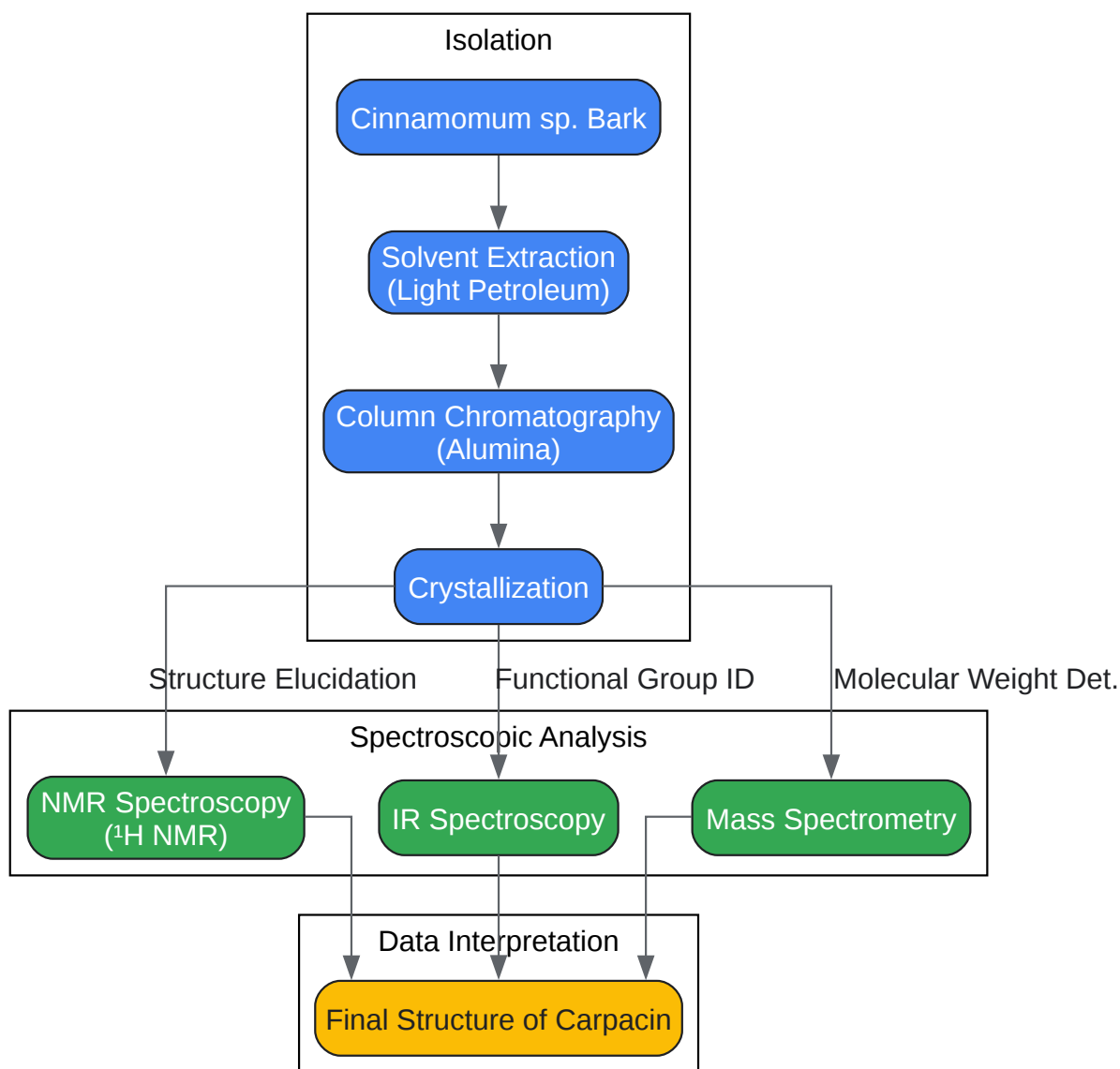
Mass Spectrometry

A general procedure for the analysis of a natural product like **Carpacin** using Gas Chromatography-Mass Spectrometry (GC-MS) would involve:

- **Sample Preparation:** Dissolve a small amount of **Carpacin** in a volatile organic solvent (e.g., dichloromethane or methanol).
- **GC Separation:** Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to separate the components of the sample.
- **MS Analysis:** The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique for such compounds. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Carpacin**.



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Workflow for **Carpacin** Analysis

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